Monodecarboxy Piperacilloic Acid

Forced degradation Stability-indicating method pH-dependent hydrolysis

Incorrect reference standards in acidic forced degradation studies lead to inaccurate impurity quantification and ANDA submission failures. Monodecarboxy Piperacilloic Acid (EP Impurity C) is the definitive penilloic acid standard for pH-dependent degradation profiling. • Quantify the major degradation product formed at pH 3.0 per Knöller et al. (1988) • Achieve accurate mass balance calculations in stability-indicating method validation • Meet ICH Q3A/B and EP monograph compliance with ≥95% HPLC purity and full Certificate of Analysis

Molecular Formula C22H29N5O6S
Molecular Weight 491.563
CAS No. 64817-23-8
Cat. No. B582121
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMonodecarboxy Piperacilloic Acid
CAS64817-23-8
Synonymsα-(4-Ethyl-2,3-dioxo-1-piperazinecarboxamido)benzylpenilloic Acid;  [2R-[2α(R*),4β]]-2-[[[[[(4-Ethyl-2,3-dioxo-1-piperazinyl)carbonyl]amino]phenylacetyl]amino]methyl]-5,5-dimethyl-4-thiazolidinecarboxylic Acid; 
Molecular FormulaC22H29N5O6S
Molecular Weight491.563
Structural Identifiers
SMILESCCN1CCN(C(=O)C1=O)C(=O)NC(C2=CC=CC=C2)C(=O)NCC3NC(C(S3)(C)C)C(=O)O
InChIInChI=1S/C22H29N5O6S/c1-4-26-10-11-27(19(30)18(26)29)21(33)25-15(13-8-6-5-7-9-13)17(28)23-12-14-24-16(20(31)32)22(2,3)34-14/h5-9,14-16,24H,4,10-12H2,1-3H3,(H,23,28)(H,25,33)(H,31,32)/t14-,15-,16+/m1/s1
InChIKeyPERAIFYAYPAERV-OAGGEKHMSA-N
Commercial & Availability
Standard Pack Sizes2.5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Monodecarboxy Piperacilloic Acid Reference Standard


Monodecarboxy Piperacilloic Acid (CAS 64817-23-8), formally designated Piperacillin EP Impurity C, is a penilloic acid derivative and a principal degradation product of the β-lactam antibiotic Piperacillin [1]. This compound is supplied as a mixture of diastereomers with a molecular formula of C₂₂H₂₉N₅O₆S and a molecular weight of 491.56 g/mol . Unlike the parent antibiotic, this impurity lacks antibacterial activity due to the opened β-lactam ring, making it critical for analytical method validation, forced degradation studies, and regulatory compliance [2].

Risks of Generic Penicilloic Acid Substitution


In pharmaceutical impurity profiling, substitution with structurally similar yet distinct degradation products—such as Piperacillin EP Impurity A (penicilloic acid) or generic β-lactam ring-opened metabolites—introduces quantifiable analytical error and regulatory non-compliance. Monodecarboxy Piperacilloic Acid (penilloic acid) exhibits a fundamentally different degradation pathway, pH-dependent formation profile, and immunological reactivity compared to its penicilloic acid counterpart [1]. Specifically, penilloic acid is preferentially formed at acidic pH (pH 3.0) and represents the major degradation product under these conditions, whereas penicilloic acids predominate at neutral to alkaline pH [2]. Furthermore, penicilloic acids demonstrate approximately 11-fold higher immunological cross-reactivity than penilloic acids, underscoring the distinct analytical and biological signatures of these impurity classes [3]. Using the incorrect reference standard leads to inaccurate impurity quantification, compromised stability-indicating method validation, and potential failure of ANDA submissions or regulatory inspections.

Monodecarboxy Piperacilloic Acid: Comparative Evidence


pH-Dependent Degradation: Penilloic Acid Predominance

At pH 3.0, penilloic acid is identified as the primary degradation product of piperacillin, whereas at higher pH values, only negligible amounts of this compound are observed [1]. This pH-selective formation profile distinguishes penilloic acid from penicilloic acid metabolites, which dominate under neutral and alkaline conditions. Quantitatively, after 24 hours at pH 3.0 and 37°C, 31% of piperacillin degrades, with penilloic acid as the main product, compared to 39% degradation of mezlocillin and 45% degradation of azlocillin under identical conditions [1].

Forced degradation Stability-indicating method pH-dependent hydrolysis

Immunological Cross-Reactivity: Penilloic vs. Penicilloic Acids

In hemagglutination inhibition assays using rabbit anti-benzylpenicilloyl antibodies, penicilloic acids demonstrate, on average, an 11-fold higher molar reactivity compared to their corresponding penilloic acids [1]. This significant difference in immunological cross-reactivity has direct implications for impurity safety assessments, as the presence of penicilloic acid impurities may pose a higher allergenic risk than penilloic acid impurities.

Immunogenicity Antibiotic allergy Cross-reactivity Penicilloyl antibodies

EP Impurity C Designation and Purity

Monodecarboxy Piperacilloic Acid is officially designated as Piperacillin EP Impurity C in the European Pharmacopoeia, distinguishing it from Impurity A (ampicillin), Impurity B (penicilloic acid), Impurity D (piperacillinyl ampicillin), and other listed impurities . Commercial reference standards of this compound are supplied with a certified HPLC purity of ≥95.07%, as documented in vendor Certificates of Analysis . This regulatory designation and defined purity profile enable reproducible method validation and system suitability testing.

European Pharmacopoeia Impurity profiling Reference standard HPLC purity

Diastereomeric Mixture and Chromatographic Analysis

Monodecarboxy Piperacilloic Acid is supplied as a mixture of diastereomers, as specified in EP monographs and vendor documentation . This diastereomeric nature results in a characteristic chromatographic profile that must be resolved during HPLC method development. In contrast, simpler piperacillin impurities such as Impurity A (ampicillin) exist as single stereoisomers, presenting a different separation challenge.

Diastereomers Chiral chromatography Method development Peak purity

Hygroscopicity and Storage Conditions

Monodecarboxy Piperacilloic Acid is documented as hygroscopic and requires storage at -20°C under an inert atmosphere to maintain certified purity [1]. This storage requirement contrasts with Piperacillin EP Impurity A (ampicillin), which is typically stored at 2-8°C and is less hygroscopic. Failure to adhere to these specific storage conditions results in moisture uptake and potential degradation, compromising the accuracy of quantitative analytical methods.

Hygroscopic Storage conditions Reference standard handling Stability

Monodecarboxy Piperacilloic Acid: Key Applications


Forced Degradation Under Acidic Stress Conditions

Monodecarboxy Piperacilloic Acid is the appropriate reference standard for identifying and quantifying the major degradation product of piperacillin during acidic forced degradation studies. As demonstrated by Knöller et al. (1988), penilloic acid is the predominant metabolite at pH 3.0, whereas penicilloic acids are negligible under these conditions [1]. Using this specific standard ensures accurate mass balance calculations and correct identification of degradation pathways in stability-indicating method validation.

ANDA Submission Impurity Profiling

For Abbreviated New Drug Application (ANDA) submissions and commercial batch release testing of piperacillin drug products, the use of pharmacopoeial impurity reference standards is mandated. Monodecarboxy Piperacilloic Acid, designated as EP Impurity C, is required for the accurate quantification of this specified impurity. Vendor-supplied standards with documented purity (≥95.07% by HPLC) and full Certificate of Analysis enable compliance with ICH Q3A/B guidelines and EP monographs .

Immunogenicity Assessment: Penilloic vs. Penicilloic Acids

In studies investigating the potential allergenic or immunogenic risk of piperacillin impurities, Monodecarboxy Piperacilloic Acid serves as the definitive standard for quantifying penilloic acid content. The 11-fold difference in immunological cross-reactivity between penicilloic and penilloic acids, as established by Munro et al. (1978), underscores the necessity of using the correct analyte-specific standard to avoid misestimating the immunogenic potential of the impurity profile [2].

Method Development for Diastereomeric Impurity Resolution

During HPLC method development for piperacillin impurity profiling, the diastereomeric mixture of Monodecarboxy Piperacilloic Acid presents a specific chromatographic challenge. Method validation requires this authentic standard to establish system suitability parameters, including resolution between diastereomeric peaks and relative retention times (RRTs) relative to the piperacillin main peak. Using this EP Impurity C standard ensures the developed method is capable of accurately resolving and quantifying this specified impurity in drug substance and drug product samples .

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